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Abstract
Gyrolite, a hydrated calcium silicate hydroxide mineral, presents a unique crystallographic

profile with implications for materials science and potential applications in drug development as

a carrier or excipient. This technical guide provides a comprehensive overview of the

crystallographic properties of Gyrolite, detailing its crystal structure, unit cell dimensions, and

optical characteristics. Methodologies for key analytical techniques, including single-crystal and

powder X-ray diffraction with Rietveld refinement, as well as optical crystallography, are

presented to facilitate further research and application.

Introduction
Gyrolite is a phyllosilicate mineral with the general chemical formula

NaCa₁₆(Si₂₃Al)O₆₀(OH)₈·14H₂O.[1] It is typically found in hydrothermally altered basaltic rocks

and is often associated with zeolite minerals.[1] The complex layered structure and variable

hydration states of Gyrolite make its crystallographic characterization a subject of significant

interest. Understanding these properties is crucial for its potential utilization in various industrial

and pharmaceutical applications.
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The crystallographic properties of Gyrolite have been determined by various studies, primarily

through X-ray diffraction techniques. It crystallizes in the triclinic system, belonging to the

pinacoidal class (1).[1][2]

Crystal System and Space Group
Property Value Source(s)

Crystal System Triclinic [1][2][3][4]

Crystal Class Pinacoidal (1) [1]

Space Group P1 or P1 [1]

Unit Cell Parameters
The unit cell dimensions of Gyrolite can vary slightly depending on the specific composition

and locality of the sample. Below is a comparison of unit cell parameters reported in different

studies.

Source a (Å) b (Å) c (Å) α (°) β (°) γ (°)

Mindat

(2023)
9.74 9.74 22.4 95.71 91.51 120.01

Merlino

(1988)
9.74(1) 9.74(1) 22.40(2) 95.7(1) 91.5(1) 120.0(1)

Optical Properties
Gyrolite is a biaxial negative mineral.[1] Its optical properties are key identifiers and are

determined through polarized light microscopy.
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Property Value Source(s)

Optical Class Biaxial (-) [1]

Refractive Indices
nα = 1.535, nβ = 1.548, nγ =

1.549
[1][2]

Birefringence (δ) 0.014 [1][2]

2V Angle

Estimated from the curvature

of the isogyre in an optic axis

figure.

[5]

Experimental Protocols
The characterization of Gyrolite's crystallographic properties relies on precise experimental

techniques. The following sections detail the methodologies for X-ray diffraction and optical

crystallography.

X-ray Diffraction (XRD)
4.1.1. Single-Crystal X-ray Diffraction

This technique provides detailed information on the crystal lattice, including unit cell

dimensions and atomic positions.

Sample Preparation:

Select a well-formed single crystal of Gyrolite with dimensions typically between 0.05 to

0.5 mm.[6]

Mount the crystal on a goniometer head using a suitable adhesive or cryo-oil.[7]

Data Collection:

Use a single-crystal diffractometer equipped with a monochromatic X-ray source (e.g., Mo

Kα radiation, λ = 0.71073 Å).[8]

Center the crystal in the X-ray beam.
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Collect a preliminary set of frames to determine the unit cell parameters and orientation

matrix.

Perform a full data collection by acquiring a sphere or hemisphere of reflections, typically

using an incremental scan method (e.g., 0.1-0.3° steps).[7][8] Data is commonly collected

over a 2θ range of 4° to 60°.[8]

Structure Solution and Refinement:

Process the collected data to integrate the reflection intensities.

Solve the crystal structure using direct methods or Patterson synthesis.

Refine the structural model using full-matrix least-squares methods to minimize the

difference between observed and calculated structure factors.

4.1.2. Powder X-ray Diffraction (PXRD)

PXRD is used to identify the mineral and to refine lattice parameters through methods like

Rietveld refinement.

Sample Preparation:

Grind the Gyrolite sample to a fine powder (typically <10 µm) using a mortar and pestle to

ensure random orientation of crystallites.[3][9] For phyllosilicates like Gyrolite, care must

be taken to avoid excessive grinding which can induce lattice distortion.[3]

For quantitative analysis, a known amount of an internal standard (e.g., corundum) may

be added.

The powder is then back-loaded into a sample holder to minimize preferred orientation.[2]

Alternatively, for clay minerals, oriented mounts can be prepared by depositing a

suspension onto a glass slide or filter.[1][10]

Data Collection:

Use a powder diffractometer with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å)

and a scintillation or solid-state detector.[1]
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Scan the sample over a specified 2θ range (e.g., 5° to 70°) with a defined step size (e.g.,

0.02°) and count time per step (e.g., 1-2 seconds).[1]

Data Analysis (Rietveld Refinement):

The Rietveld method is employed to refine the crystal structure model by fitting a

calculated diffraction pattern to the observed data.

Initial parameters include the space group, approximate lattice parameters, and atomic

positions.

Refinement proceeds by sequentially adjusting background parameters, peak profile

parameters (e.g., using a pseudo-Voigt function), lattice parameters, and atomic

coordinates and displacement parameters.[11][12]

For complex structures like Gyrolite, constraints and restraints may be necessary to

ensure a stable refinement.

Optical Crystallography
Optical crystallography is essential for determining the optical properties of Gyrolite.

Determination of Refractive Indices (Immersion Method):

Place a small number of Gyrolite grains on a microscope slide.

Add a drop of a calibrated refractive index liquid.[13][14] A series of liquids with known

refractive indices are used sequentially.

Cover with a coverslip.

Using a petrographic microscope in plane-polarized light, observe the Becke line at the

grain boundaries. The Becke line is a bright halo that moves into the medium of higher

refractive index when the focus is raised (objective lens moved away from the sample).

[13][14][15]

By bracketing the refractive index of the mineral between liquids of known indices, the

principal refractive indices (nα, nβ, nγ) can be determined by orienting the crystal grains.
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Determination of Optic Sign and 2V Angle:

Examine a grain that shows a centered or nearly centered optic axis or acute bisectrix

interference figure under conoscopic illumination (with the Bertrand lens inserted).[4][5]

[16]

To determine the optic sign, insert an accessory plate (e.g., a gypsum plate or quartz

wedge).[17][18]

Observe the change in interference colors in the quadrants of the interference figure. For a

biaxial negative mineral like Gyrolite, subtraction (lower-order colors) will occur in the

quadrants where the slow direction of the accessory plate is parallel to the fast direction of

the mineral.[17][18]

The 2V angle can be estimated from the curvature of the isogyres in an optic axis figure or

by the separation of the melatopes (points of emergence of the optic axes) in an acute

bisectrix figure.[5][17]

Visualizations
The following diagram illustrates the general workflow for the crystallographic characterization

of a mineral such as Gyrolite.
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Caption: Experimental workflow for crystallographic analysis.

Conclusion
The crystallographic properties of Gyrolite are well-defined, characterized by a triclinic crystal

system and specific optical parameters. The detailed experimental protocols provided in this

guide offer a framework for the consistent and accurate characterization of Gyrolite and similar

phyllosilicate minerals. A thorough understanding of these properties is fundamental for

exploring the potential of Gyrolite in advanced material applications and pharmaceutical

formulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1173441?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1173441?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

